Aristolochic Acid C, a naturally occurring nitrophenanthrene derivative, is primarily recognized as a potent human carcinogen. It is found in various species of the Aristolochia plant genus, often employed in traditional herbal remedies. [] While historically used for medicinal purposes, its carcinogenic properties have prompted restrictions and bans in many regions. [] Research interest in Aristolochic Acid C largely stems from its role in understanding disease etiology, particularly aristolochic acid nephropathy (AAN) and urothelial cancer. [] Studies frequently utilize Aristolochic Acid C to investigate its mutagenic effects, analyze its impact on cellular pathways, and develop biomarkers for exposure assessment. [, ]
Aristolochic acid C is predominantly sourced from the roots and rhizomes of Aristolochia species. The most notable among these species include Aristolochia clematitis and Aristolochia fangchi, which have been used in traditional medicine, particularly in Chinese herbal remedies. The classification of aristolochic acids is based on their structural features, which include a phenanthrene core with a carboxylic acid group and a nitro substituent. Aristolochic acid C is specifically distinguished by its unique structural arrangement compared to other members of the aristolochic acid family.
The synthesis of aristolochic acid C has been explored through various organic chemistry methods. One prominent approach involves the use of a multi-step synthesis that typically includes:
The molecular structure of aristolochic acid C can be represented by its chemical formula . It features a phenanthrene backbone with key functional groups that include:
The three-dimensional conformation of aristolochic acid C allows for specific interactions with biological targets, particularly nucleic acids, which may lead to mutagenesis .
Aristolochic acid C participates in several important chemical reactions, particularly those involving nucleophilic attack due to its electrophilic nitro group. Notable reactions include:
The reactivity profile of aristolochic acid C underscores its potential risks as well as its utility in medicinal chemistry.
The mechanism of action for aristolochic acid C primarily involves its interaction with cellular macromolecules, particularly DNA. Upon metabolic activation, it forms reactive species that can bind covalently to DNA, resulting in:
Studies utilizing chemical proteomics have identified specific binding targets within cells, indicating that aristolochic acid C may affect various metabolic enzymes and mitochondrial proteins .
Aristolochic acid C exhibits several notable physical and chemical properties:
These properties influence both its bioavailability and pharmacokinetics when used in therapeutic contexts.
Aristolochic acid C has been studied for various applications:
Despite its potential applications, caution is warranted due to the associated health risks linked with aristolochic acids, particularly their carcinogenic properties.
Aristolochic acid C (AA C), a nitrophenanthrene carboxylic acid derivative, originates from benzyltetrahydroisoquinoline (BTHQ) alkaloids, primarily norlaudanosoline (1). This precursor undergoes sequential enzymatic modifications to form the aristolochic acid backbone. In Aristolochia debilis, isotope labeling studies confirm that dopamine and 3,4-dihydroxyphenylacetaldehyde (DOPAL) – both tyrosine derivatives – condense via norlaudanosoline synthase (NCS) to yield (S)-norlaudanosoline [1] [7]. This intermediate is central to AA C biosynthesis, as demonstrated by tracer experiments in Aristolochia sipho, where radiolabeled norlaudanosoline incorporates into aristolochic acids [6].
Three methylation steps transform norlaudanosoline into orientaline (7), a confirmed precursor of AA I and AA II. While AA C’s direct BTHQ precursors remain uncharacterized, structural analogies suggest involvement of reticuline-like intermediates with distinct methylation patterns. Enzymes critical to these steps include:
Table 1: Key BTHQ Intermediates in Aristolochic Acid C Biosynthesis
Precursor | Enzyme Involved | Product | Role in AA C Pathway |
---|---|---|---|
Norlaudanosoline (1) | Norcoclaurine synthase (NCS) | N-Methylnorlaudanosoline | Universal BTHQ scaffold formation |
6-O-Methylnorlaudanosoline | 6OMT (e.g., Ab6OMT1) | Laudanosoline | Introduces methoxy group at C6 |
Laudanosoline (3) | NMT (e.g., AbNMT1) | N-Methylcoclaurine | Nitrogen methylation step |
Reticuline analog | CYP80 enzymes | Proaporphine intermediate | Oxidative coupling for ring closure |
The conversion of BTHQ intermediates to AA C requires oxidative rearrangement and nitro group incorporation. The process initiates with phenolic oxidative coupling of orientaline analogs, catalyzed by cytochrome P450 oxidases (CYP80 subfamily), forming the aporphine scaffold (e.g., prestephanine (10)). In Aristolochia contorta, CYP80G2 facilitates C-C phenol coupling to generate proaporphines [7]. Subsequent dienol-benzene rearrangement yields stephanine (11), an established precursor to aristolochic acid I (AA I) [6].
A critical unresolved step is nitro group biosynthesis. Feeding studies with [¹⁵N]-tyrosine confirm the amino group of tyrosine is the nitrogen source for AA I’s nitro moiety, likely via:
The B-ring cleavage of stephanine-like aporphines generates the phenanthrene core. This non-enzymatic or oxidase-mediated process produces AA C’s carboxylic acid functionality. In vitro studies using human cytosolic enzymes (e.g., NAD(P)H:quinone oxidoreductase) demonstrate reductive activation of aristolochic acids, suggesting nitroreduction may occur during late biosynthetic steps [9].
Biosynthetic heterogeneity exists among Aristolochia species, influencing AA C production:
Table 2: Comparative Biosynthesis of Aristolochic Acids in Aristolochiaceae
Species | Key Biosynthetic Features | Major Enzymes Identified | AA C Production Evidence |
---|---|---|---|
Aristolochia debilis | Root-specific biosynthesis; substrate-promiscuous methyltransferases | Ab6OMT1, AbNMT1 | Indirect (via norlaudanosoline incorporation) |
Aristolochia contorta | CYP80-mediated phenol coupling; AA I-dominated profile | CYP80G2 | Not detected |
Aristolochia manshuriensis | Genomic adaptation for BIA diversification; high LTR retrotransposon activity | NCS, 7OMT (predicted) | Untargeted metabolomic detection |
Asarum heterotropoides | Leaf-specific accumulation; distinct nitration mechanism | Uncharacterized nitro-forming enzyme | Low abundance |
Metabolomic studies highlight chemotypic variation: A. fimbriata produces AA IVa as a major component, whereas A. contorta favors AA I. AA C’s occurrence correlates with species expressing 3´-O-methyltransferase activity, though this enzyme remains elusive [3] [7]. Genomic resources for A. manshuriensis (525 Mb genome; 92.89% anchored to chromosomes) now enable targeted gene knockout studies to resolve AA C-specific steps [7].
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